7-Azaindol-3-yl acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide |
InChI |
InChI=1S/C9H9N3O/c10-8(13)4-6-5-12-9-7(6)2-1-3-11-9/h1-3,5H,4H2,(H2,10,13)(H,11,12) |
InChI Key |
LNDWSQCUESIVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2CC(=O)N)N=C1 |
Origin of Product |
United States |
Significance of the 7 Azaindole Core in Modern Chemical Biology and Drug Discovery
The 7-azaindole (B17877) core is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. researchgate.netmdpi.com Its significance stems from several key features:
Bioisosterism: As a bioisostere of indole (B1671886) and purine, the 7-azaindole scaffold can interact with biological targets that recognize these natural structures. pharmablock.comresearchgate.net This mimicry is crucial in the design of kinase inhibitors, as the 7-azaindole structure is similar to the adenine (B156593) fragment of ATP, the primary energy currency of the cell and a key substrate for kinases. pharmablock.com
Hydrogen Bonding Capability: The pyridine (B92270) nitrogen and the pyrrole (B145914) NH group in the 7-azaindole ring can act as both hydrogen bond acceptors and donors. jst.go.jp This allows for strong and specific interactions with the hinge region of kinases, a critical component of their active site. researchgate.netjst.go.jp
Modulation of Physicochemical Properties: Replacing an indole core with a 7-azaindole can strategically alter a compound's properties, including its solubility, lipophilicity (fat-solubility), and acid dissociation constant (pKa). researchgate.netmdpi.com These modifications can fine-tune a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com
Versatile Synthesis: The 7-azaindole core offers multiple sites for chemical modification, allowing for the creation of diverse libraries of compounds for screening. jst.go.jpresearcher.life Well-established synthetic methods and the commercial availability of starting materials further enhance its utility. mdpi.comjst.go.jp
These attributes have led to the incorporation of the 7-azaindole scaffold into numerous investigational drugs targeting a wide array of diseases, including cancer, HIV, autoimmune disorders, and neurodegenerative conditions. nih.govnih.govnih.gov
| Key Feature | Significance in Drug Discovery |
|---|---|
| Bioisosterism | Mimics natural ligands (indole, purine) to interact with biological targets. pharmablock.comresearchgate.net |
| Hydrogen Bonding | Forms strong, bidentate hydrogen bonds with the hinge region of kinases. jst.go.jp |
| Physicochemical Modulation | Allows for fine-tuning of ADME properties like solubility and lipophilicity. researchgate.netmdpi.com |
| Synthetic Versatility | Provides multiple sites for chemical modification to create diverse compound libraries. jst.go.jpresearcher.life |
Historical Context of 7 Azaindole Derivatives in Academic Research
The exploration of 7-azaindole (B17877) and its derivatives in academic research has a rich history. Initially, interest was sparked by the isolation of natural products containing this scaffold, such as variolins from the Antarctic sponge Kirkpatrickia varialosa. researchgate.net These natural compounds exhibited potent biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are often dysregulated in cancer. mdpi.com
This discovery prompted further investigation into synthetic 7-azaindole derivatives. Early research focused on developing synthetic methodologies to access this heterocyclic system and to functionalize it at various positions. researchgate.netpjps.pk Over the past few decades, a vast body of literature has emerged detailing the synthesis and biological evaluation of a wide array of 7-azaindole analogs. nih.govpjps.pk These studies have demonstrated the remarkable versatility of the 7-azaindole scaffold, with derivatives showing promise as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. nih.govnih.govpjps.pk
A significant breakthrough in the application of 7-azaindole derivatives was the development of vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of melanoma. pharmablock.comnih.gov This success story solidified the importance of the 7-azaindole core in modern drug discovery and has spurred ongoing research into new and improved derivatives. pharmablock.com
Overview of Research Directions for 7 Azaindol 3 Yl Acetamide
Established Synthetic Pathways for the 7-Azaindole Heterocycle
The construction of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core can be achieved through various synthetic routes, ranging from classical cyclization reactions to modern transition metal-catalyzed methods. These strategies often involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold.
Classical Cyclization Reactions (e.g., Hemetsberger, Chichibabin-like)
Classical indole (B1671886) syntheses have been adapted for the preparation of azaindoles, though the electron-deficient nature of the pyridine ring can sometimes hinder these reactions compared to their application with anilines. researchgate.net
The Hemetsberger-Knittel synthesis provides a route to 2-ester substituted 7-azaindoles. mit.edu This reaction involves the thermolysis of a vinyl azide, typically formed from a substituted pyridine carboxaldehyde. mit.edu For instance, the thermolysis of azidopyridine acrylates in solvents like xylene at high temperatures can lead to the formation of the corresponding 7-azaindole-2-carboxylate. mit.edursc.org Generally, higher temperatures and shorter reaction times yield better results for azaindole synthesis compared to indole synthesis. rsc.orgnih.gov
Table 1: Hemetsberger-Knittel Synthesis of Substituted 7-Azaindoles
| Starting Material (Azidopyridine Acrylate) | Conditions | Product (7-Azaindole Derivative) | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 2-azido-3-(pyridin-2-yl)acrylate | Toluene, 110°C | Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Modest | mit.edu |
| Ethyl 2-azido-3-(4-chloropyridin-2-yl)acrylate | Mesitylene, 160°C | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 40 | mit.edu |
| Ethyl 2-azido-3-(4-methoxypyridin-2-yl)acrylate | Mesitylene, 160°C | Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 56 | mit.edu |
This table is representative and compiled from literature data.
The Chichibabin-like cyclization is another classical method employed for synthesizing 7-azaindoles. A notable example is the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with benzonitrile, which yields 2-phenyl-7-azaindole. atlanchimpharma.comfishersci.cathermofisher.com The reaction proceeds through the nucleophilic addition of an alkali metal amide to the pyridine ring. atlanchimpharma.com The complexity of the reaction can be increased by side reactions, such as the dimerization of the picoline starting material. atlanchimpharma.com More recent developments have demonstrated that the selectivity between the formation of 7-azaindoles and their reduced 7-azaindoline counterparts can be controlled by the choice of the alkali-amide base. kyoto-u.ac.jpnih.govCurrent time information in Bangalore, IN. For instance, using KN(SiMe3)2 favors the formation of 2-aryl-7-azaindoles from 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde. kyoto-u.ac.jpnih.gov
Transition Metal-Catalyzed Coupling Reactions for Ring Formation
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 7-azaindoles, offering milder conditions and broader substrate scope. uni-rostock.descbt.comnih.gov
Palladium catalysts are extensively used for the construction and functionalization of the 7-azaindole nucleus. ijper.orggoogle.comresearchgate.net
Palladium-catalyzed annulation reactions can form the pyrrole ring in a single step. One such method involves the reaction of amino-ortho-halopyridines with ketones or pyruvic acid derivatives. organic-chemistry.orgacs.org This process often proceeds via an initial enamine formation followed by an intramolecular Heck reaction. organic-chemistry.orgacs.org For example, 2-amino-3-chloropyridines can react with various ketones in the presence of a palladium catalyst, a base, and a water scavenger to afford polyfunctionalized 7-azaindoles. organic-chemistry.org Another approach describes the palladium-catalyzed annulation of ortho-iodoarylamines with allyl acetate (B1210297) to produce 2-methyl-7-azaindoles. organic-chemistry.orgacs.orgresearchgate.net
Palladium-catalyzed cross-coupling reactions , such as the Sonogashira, Suzuki, and Heck reactions, are fundamental to building the 7-azaindole scaffold, often in a two-step process involving C-C bond formation followed by cyclization. organic-chemistry.orgmit.edu The Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne is a common entry point. nih.gov The resulting 2-amino-3-alkynylpyridine can then be cyclized under basic or acidic conditions to yield the 2-substituted 7-azaindole. nih.govmit.edu Microwave-assisted procedures and the use of catalysts like 18-crown-6 (B118740) have been shown to improve the efficiency of the cyclization step. mit.edu
Table 2: Palladium-Catalyzed Synthesis of 7-Azaindole Precursors
| Pyridine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Amino-3-(phenylethynyl)pyridine | 95 | mit.edu |
| 2-Amino-3-iodopyridine | 1-Octyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Amino-3-(oct-1-yn-1-yl)pyridine | 92 | mit.edu |
| 5-Bromo-7-azaindole (B68098) | 1-Methyl-4-pyrazoleboronic acid pinacol (B44631) ester | PdCl₂(dppf)·CH₂Cl₂ | 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine | 93 | scbt.com |
This table is representative and compiled from literature data.
Copper-catalyzed reactions offer a cost-effective alternative to palladium for the synthesis of 7-azaindoles. Domino or cascade reactions that form multiple bonds in a single operation are particularly efficient. acs.org
One such strategy involves a copper-catalyzed three-component coupling and cyclization of an N-substituted 3-ethynyl-4-aminopyridine with various aldehydes and secondary amines. acs.org This reaction proceeds through the formation of a propargylamine (B41283) intermediate, followed by a copper-catalyzed intramolecular cyclization to yield aminomethylated azaindole derivatives. acs.org Another approach demonstrates that 6- and 7-azaindoles can be prepared through the conjugate addition of a formylated aminohalopyridine to activated acetylenic compounds, followed by a copper(II) acetate-catalyzed intramolecular cyclization. researchgate.net
Multi-Component Reactions for Functionalized 7-Azaindoles
Multi-component reactions (MCRs) are highly convergent and atom-economical processes that allow for the rapid assembly of complex molecules from three or more starting materials in a single pot.
An efficient one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds has been developed to produce a diverse range of highly substituted 7-azaindole derivatives. Depending on the active methylene compound used (e.g., Meldrum's acid, malononitrile), this method provides access to a wide array of functionalized 7-azaindoles, making it a valuable tool for diversity-oriented synthesis.
Targeted Synthesis of this compound and Related Amide Derivatives
While the direct synthesis of this compound is not extensively documented, its preparation can be logically deduced from established functionalization reactions of the 7-azaindole core. The most plausible routes involve the introduction of a suitable functional group at the C-3 position, followed by its conversion to the acetamide moiety.
One viable pathway begins with the synthesis of 3-amino-7-azaindole . This intermediate can be prepared via palladium-catalyzed amination of 3-halo-7-azaindoles. organic-chemistry.org For example, 3-bromo-7-azaindole can be coupled with a source of ammonia (B1221849) or a protected amine equivalent using a palladium catalyst and a suitable ligand. organic-chemistry.org Subsequent acetylation of the resulting 3-amino-7-azaindole using acetic anhydride (B1165640) or acetyl chloride would yield the target compound, this compound. A similar acylation approach has been reported for the synthesis of N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide. uni-rostock.de
An alternative strategy involves the preparation of 7-azaindole-3-carboxylic acid . thermofisher.comresearchgate.net This can be achieved through various methods, including the carboxylation of 3-lithio-7-azaindole. The carboxylic acid can then be converted into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia to form the primary amide. Alternatively, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to directly couple the carboxylic acid with an ammonia source to furnish 7-azaindole-3-carboxamide, a close analog of the target molecule. The synthesis of various 7-azaindole-3-carboxamides has been described in the context of developing kinase inhibitors. atlanchimpharma.com Further N-alkylation or modification could then be explored if desired.
A third approach is the direct acylation of the 7-azaindole ring at the C-3 position. The Friedel-Crafts acylation of 7-azaindole with acetyl chloride or acetic anhydride, often using a Lewis acid catalyst, can directly introduce the acetyl group at the C-3 position to form 3-acetyl-7-azaindole. mit.edu This intermediate could then potentially be converted to the acetamide through a Beckmann rearrangement of its oxime derivative, although this is a more complex route.
Table 3: Key Intermediates and Reactions for the Synthesis of this compound
| Precursor | Key Reaction | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 3-Bromo-7-azaindole | Pd-catalyzed Amination | Pd catalyst, ligand, NH₃ source | 3-Amino-7-azaindole | organic-chemistry.org |
| 3-Amino-7-azaindole | Acetylation | Acetic anhydride or Acetyl chloride | This compound | uni-rostock.de |
| 7-Azaindole | Carboxylation (via lithiation) | n-BuLi, then CO₂ | 7-Azaindole-3-carboxylic acid | scbt.com |
| 7-Azaindole-3-carboxylic acid | Amide Coupling | SOCl₂ then NH₃; or HATU/NH₃ | 7-Azaindole-3-carboxamide | atlanchimpharma.com |
| 7-Azaindole | Friedel-Crafts Acylation | Acetyl chloride, Lewis acid | 3-Acetyl-7-azaindole | mit.edu |
This table outlines potential synthetic routes based on established chemical transformations.
Direct Acetamidation Approaches at the C-3 Position
Direct introduction of an acetamide group at the C-3 position of 7-azaindole is a challenging yet desirable transformation. The electron-deficient nature of the pyridine ring reduces the nucleophilicity of the pyrrole moiety, making direct acylation more difficult than in the case of indole. However, several methods have been developed to achieve this transformation.
One common approach involves the Friedel-Crafts acylation using acetylating agents in the presence of a Lewis acid. For instance, the reaction of 7-azaindole with acetyl chloride in the presence of aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane (B109758) can yield 3-acetyl-7-azaindole. This intermediate can then be converted to the corresponding acetamide. Researchers have explored various Lewis acids and reaction conditions to optimize the yield of C-3 acylation. Tin(IV) chloride has also been employed as a catalyst for the acylation of 7-azaindole with acetyl chloride. lookchem.com
Another strategy involves enhancing the nucleophilicity of the 7-azaindole ring system prior to acylation. This can be achieved by forming the N-1 metalated derivative of 7-azaindole, for example, by treatment with a Grignard reagent, followed by reaction with an acetylating agent.
The table below summarizes representative conditions for the direct C-3 acetylation of 7-azaindole, a key step towards the synthesis of this compound.
| Acetylating Agent | Catalyst/Promoter | Solvent | Yield of 3-acetyl-7-azaindole |
| Acetyl chloride | AlCl₃ | Dichloromethane | Moderate to Good |
| Acetic anhydride | Trifluoroacetic acid | - | Moderate |
| Acetyl chloride | Tin(IV) tetrachloride | - | Good |
It is important to note that these direct acylation methods can sometimes lead to mixtures of N-acylated and C-3 acylated products, requiring careful control of reaction conditions and purification of the desired isomer.
Functionalization via 7-Azaindole-3-Carbaldehyde Intermediates
A more versatile and often higher-yielding approach to this compound involves the use of 7-azaindole-3-carbaldehyde as a key intermediate. This aldehyde is readily accessible through methods such as the Vilsmeier-Haack reaction on 7-azaindole. Once obtained, the aldehyde can be converted to the acetamide through several synthetic routes.
One common pathway is the oxidation of the aldehyde to 7-azaindole-3-carboxylic acid, followed by amidation. Various oxidizing agents can be employed for the aldehyde-to-acid conversion. The resulting carboxylic acid can then be activated, for example, by conversion to an acyl chloride or through the use of peptide coupling reagents, and subsequently reacted with ammonia or an ammonia equivalent to furnish the acetamide.
Alternatively, the acetamide can be prepared from the aldehyde via the corresponding oxime. The 7-azaindole-3-carbaldehyde is first reacted with hydroxylamine (B1172632) to form 7-azaindole-3-carbaldoxime. This oxime can then undergo a Beckmann rearrangement to yield the N-unsubstituted amide, 7-Azaindol-3-yl carboxamide, which can be further N-acetylated if required, or directly to the acetamide under specific conditions. The Beckmann rearrangement is a classic organic reaction for converting oximes to amides. masterorganicchemistry.combyjus.comderpharmachemica.com
A third route involves the conversion of the aldehyde to 7-azaindole-3-acetonitrile, which can then be hydrolyzed to the corresponding acetic acid and subsequently amidated. This multi-step sequence provides another reliable pathway to the target molecule.
The following table outlines the key transformations starting from 7-azaindole-3-carbaldehyde.
| Intermediate | Transformation | Reagents | Product |
| 7-Azaindole-3-carbaldehyde | Oxidation | e.g., KMnO₄, Ag₂O | 7-Azaindole-3-carboxylic acid |
| 7-Azaindole-3-carboxylic acid | Amidation | e.g., SOCl₂, then NH₃; or coupling agents (EDC, HOBt), NH₃ | 7-Azaindol-3-yl carboxamide |
| 7-Azaindole-3-carbaldehyde | Oxime formation | NH₂OH·HCl | 7-Azaindole-3-carbaldoxime |
| 7-Azaindole-3-carbaldoxime | Beckmann Rearrangement | e.g., PPA, H₂SO₄, TsCl | 7-Azaindol-3-yl carboxamide |
Preparation of Hydrazide-Linked 7-Azaindole Systems
Hydrazide-linked 7-azaindole systems are valuable intermediates and can also be precursors to various heterocyclic compounds. The synthesis of these systems typically starts from a C-3 functionalized 7-azaindole, such as a carboxylic acid ester.
For example, the methyl or ethyl ester of 7-azaindole-3-acetic acid can be reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) or methanol (B129727) to yield the corresponding acetohydrazide. srce.hrresearchgate.net This reaction is generally efficient and proceeds under mild conditions, often requiring refluxing for a few hours.
These hydrazides can then be further functionalized. A common reaction is the condensation with aldehydes or ketones to form hydrazones. For instance, reacting (2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetohydrazide with various aromatic or heteroaromatic aldehydes in the presence of a catalytic amount of acetic acid leads to the formation of the corresponding hydrazone derivatives. srce.hrresearchgate.net These hydrazones are often crystalline solids and can be purified by simple filtration and washing.
The table below provides an example of the synthesis of a 7-azaindole acetohydrazide and its subsequent conversion to a hydrazone.
| Starting Material | Reagent | Product |
| Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | Hydrazine hydrate | 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetohydrazide |
| 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetohydrazide | Substituted aldehyde | N'-Substituted-2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetohydrazide |
Advanced Synthetic Techniques and Methodological Innovations
To improve the efficiency, selectivity, and environmental footprint of the synthesis of 7-azaindole derivatives, a number of advanced techniques and innovative methodologies have been developed.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. In the context of 7-azaindole synthesis, microwave-assisted protocols have been successfully applied to various steps.
For example, the cyclization of appropriately substituted pyridines to form the 7-azaindole ring system can be significantly accelerated under microwave irradiation. This has been demonstrated in the synthesis of 1,3- and 1,3,6-substituted 7-azaindoles, where the key epoxide-opening-cyclization-dehydration sequence is expedited by microwave heating. organic-chemistry.org Furthermore, microwave-assisted, iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes has been reported as an efficient method for preparing the 7-azaindole core.
The following table highlights the advantages of microwave-assisted synthesis in a key reaction step for 7-azaindole derivatives.
| Reaction | Conventional Heating | Microwave Irradiation |
| Epoxide-opening-cyclization-dehydration | Several hours to days | Minutes to a few hours |
Solvent-Free Reaction Conditions in 7-Azaindole Derivatization
The development of solvent-free reaction conditions is a key goal in green chemistry, as it reduces waste and can simplify product isolation. For the derivatization of 7-azaindoles, several solvent-free methods have been reported.
One notable example is the catalyst- and solvent-free synthesis of 7-azagramine analogues via a three-component Mannich-type reaction. This method involves heating a mixture of a 7-azaindole, an aromatic aldehyde, and a heterocyclic amine to afford the desired products in good yields. The absence of both a catalyst and a solvent makes this a highly atom-economical and environmentally benign process.
Another application of solvent-free conditions is in the aza-Friedel-Crafts reaction for the C-3 substitution of azaindoles with cyclic imines. These reactions can be performed using either classical heating or microwave irradiation, with the latter often being more efficient.
Regioselective Functionalization Strategies (e.g., C-5, N-positions)
The ability to selectively functionalize specific positions of the 7-azaindole ring is crucial for the synthesis of diverse analogs and for structure-activity relationship studies. Various strategies have been developed for the regioselective functionalization at positions other than C-3, such as the C-5 and N-1 positions.
C-5 Functionalization: The C-5 position can be functionalized through several methods. One approach involves the synthesis of a 5-bromo-7-azaindole intermediate, which can then undergo various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide range of substituents. google.comgoogle.comnih.gov Another strategy is the directed ortho-metalation of a 4-halo-7-azaindole, which can lead to functionalization at the C-5 position. uni-muenchen.de
N-Position Functionalization: The nitrogen atom of the pyrrole ring (N-1) can be selectively alkylated or arylated. N-alkylation can be achieved under basic conditions using an appropriate alkyl halide. For more complex substitutions, such as N-arylation, copper- or palladium-catalyzed cross-coupling reactions are often employed. nih.gov Furthermore, iridium-catalyzed enantioselective N-allylation of 7-azaindole has been reported, providing access to chiral N-substituted derivatives. nih.gov The pyridine nitrogen (N-7) can also be targeted, for instance, through the formation of an N-oxide, which can then direct further functionalization of the pyridine ring. lookchem.com
A "directed metalation-group dance" strategy has also been developed for the iterative functionalization of the 7-azaindole scaffold. This involves the use of a carbamoyl (B1232498) directing group that can be migrated from the N-7 to the N-1 position, allowing for sequential regioselective metalation and electrophile quench at different positions of the ring system. scispace.comworktribe.comresearchgate.netresearchgate.net
The table below summarizes some of the regioselective functionalization strategies for the 7-azaindole core.
| Position | Strategy | Key Intermediate/Reagent |
| C-5 | Halogenation-Cross-Coupling | 5-Bromo-7-azaindole |
| C-5 | Directed ortho-Metalation | 4-Halo-7-azaindole |
| N-1 | Alkylation | Alkyl halide, Base |
| N-1 | Arylation | Aryl halide, Cu or Pd catalyst |
| N-1 | Allylation | Allylic carbonate, Ir catalyst |
| N-7 | N-Oxide formation | m-CPBA |
| C-2, C-6 | Directed Metalation-Group Dance | Carbamoyl directing group |
Synthesis of Dimeric 7-Azaindole Structures and Analogs
The synthesis of dimeric 7-azaindole structures, where two 7-azaindole moieties are linked together either directly or through a spacer, is a significant area of research. These compounds are explored for various applications, including as analogs of biologically active molecules like melatonin (B1676174). nih.govatlanchimpharma.com Methodologies for creating these dimers primarily involve modern cross-coupling reactions, as well as condensation strategies.
Palladium-Catalyzed Homocoupling
A prominent method for creating a direct C-C bond between two 7-azaindole units is the palladium-catalyzed Suzuki homocoupling reaction. atlanchimpharma.comresearchgate.net This strategy is particularly effective for coupling at the C5 position. In a typical procedure, a halogenated 7-azaindole, such as 5-bromo-1-methyl-7-azaindole, is used as the starting material. atlanchimpharma.comresearchgate.net The reaction proceeds via an in situ formation of a boronic ester intermediate from the bromo-azaindole and a diboron (B99234) reagent like bis(pinacolato)diboron. This intermediate then undergoes a Suzuki homocoupling reaction, catalyzed by a palladium complex, to yield the C5-C5' linked dimer. atlanchimpharma.comresearchgate.net Subsequent chemical modifications can be performed on the dimer to introduce side chains, such as the N-ethylacetamide group found in melatonin analogs. atlanchimpharma.com
Table 1: Suzuki Homocoupling for 7-Azaindole Dimerization
This table summarizes the reaction conditions for the synthesis of a 7-azaindole dimer via a palladium-catalyzed Suzuki homocoupling reaction.
| Starting Material | Catalyst/Reagents | Product | Yield | Reference |
|---|
Methylene-Bridged Dimers and Subsequent Oxidation
Another important class of dimeric structures involves two 7-azaindole units linked by a single carbon bridge at their C3 positions, forming bis(7-azaindolyl)methanes. These compounds can be synthesized through a microwave-irradiated methylenation reaction of N-substituted 7-azaindoles with aqueous formaldehyde. rsc.org The use of a solid acid catalyst like Montmorillonite K-10 clay can improve reaction efficiency. rsc.org A plausible mechanism involves the initial acid-catalyzed formation of a hydroxymethylated intermediate, which then reacts with a second 7-azaindole molecule to form the methylene bridge. rsc.org
These methylene-bridged dimers can be further functionalized. For instance, oxidation of the central methylene group using an oxidizing agent like Ceric Ammonium Nitrate (CAN) yields the corresponding bis(7-azaindolyl)methanone, a ketone-linked dimer. rsc.orgscispace.com
Table 2: Synthesis and Oxidation of Methylene-Bridged 7-Azaindole Dimers
This table outlines the conditions for the formation of methylene-bridged dimers and their subsequent oxidation to methanones.
| Reaction Step | Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methylenation | N-methyl-7-azaindole | aq. HCHO, Mont. K-10 clay, Microwave (100 °C) | bis(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methane | 85% | rsc.org |
| Oxidation | bis(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methane | Ceric Ammonium Nitrate (CAN) | bis(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone | Excellent | rsc.org |
Dimers with Flexible Spacers
For applications such as developing selective receptor ligands, 7-azaindole dimers have been synthesized with flexible linkers connecting the two heterocyclic units. nih.gov For example, analogs of melatonin have been prepared where two 7-azaindole or 4-azaindole (B1209526) moieties are connected at position 5 by a bisalkoxyalkyl spacer. nih.govepa.gov The synthesis of these molecules allows for the investigation of how the length and nature of the spacer influence biological activity, suggesting that the distance between the indole rings is a critical parameter. nih.gov
Metal-Bridged Dimeric Structures
Dimeric 7-azaindole complexes can also be formed through coordination with metal ions. In these structures, the metal centers act as bridges between the 7-azaindole ligands. For example, the reaction of 7-azaindole with copper(II) salts in the presence of a base like DBU can yield dimeric copper(II)-7-azaindole complexes. researchgate.net Similarly, dimeric rhenium(V) oxo complexes, such as the oxo-bridged dimer Re₂O₃Cl₄(Haza)₄, have been synthesized from 7-azaindole and a rhenium precursor. cdnsciencepub.com These metal-bridged dimers are crucial for understanding the coordination chemistry of 7-azaindole and for investigating the mechanisms of metal-catalyzed reactions. researchgate.net
Systematic Exploration of Structural Modifications on Biological Activity
The biological activity of 7-azaindole derivatives can be finely tuned through systematic structural modifications. The positions on the 7-azaindole ring, particularly positions 1, 3, and 5, have been identified as the most active sites for substitution to create novel and effective molecules. nih.gov
Impact of Substituents on Potency and Selectivity Profiles
The nature of the substituents on the 7-azaindole core plays a critical role in determining the potency and selectivity of the resulting compounds. Research has shown that both the electronic properties and the steric bulk of these substituents are key factors.
For instance, in a series of 7-azaindole-based PI3Kγ inhibitors, various modifications to an isoindolinone substituent were explored. nih.gov The introduction of a bulky isopropyl group had little effect on potency, while an electron-donating methoxy (B1213986) group or electron-withdrawing chloro- or nitrile groups also resulted in minimal changes to potency or selectivity. nih.gov However, a trifluoromethyl substituent led to a twofold improvement in potency while maintaining high isoform selectivity. nih.gov Conversely, acetamide isomers at the same position resulted in reduced activity. nih.gov Further studies showed that sulfonamide and sulfone analogues could enhance potency by up to fourfold. nih.gov
The position of substitution is also crucial. Aromatic substitution at the 3-position of the 7-azaindole core is generally well-tolerated. nih.gov Notably, replacing a phenyl group at this position with a pyridine group led to a significant, nearly 30-fold increase in potency for PI3Kγ inhibition. nih.gov The electronegativity of substituents can also govern inhibitory activity; for some kinase targets, a more electronegative atom on a para-substituted phenyl ring correlates with better inhibitory activity. researchgate.net However, the molecular weight of the substituent can sometimes outweigh the impact of electronegativity. researchgate.net
Table 1: Impact of C7' Substituents on Isoindolinone Core on PI3Kγ Inhibition Data sourced from studies on 7-azaindole based PI3Kγ inhibitors. nih.gov
| Compound Analogue | Substituent | Electronic/Steric Nature | Relative Potency Change (THP-1 IC50) |
|---|---|---|---|
| 48 | Isopropyl | Sterically bulky | Little impact |
| 49 | Methoxy | Electron-donating | Little effect |
| 50 | Chloro | Electron-withdrawing | Little effect |
| 51 | Nitrile | Electron-withdrawing | Little effect |
| 52 | Trifluoromethyl | Electron-withdrawing | 2-fold improvement |
| 53/54 | Acetamide | - | Reduced activity |
| 55-58 | Sulfonamide/Sulfone | - | Up to 4-fold improvement |
Stereochemical Considerations in 7-Azaindole-Based Compounds
Stereochemistry is a critical factor in the biological activity of 7-azaindole derivatives. The spatial arrangement of atoms can significantly influence how a compound interacts with its target protein.
In the development of PI3Kγ inhibitors, the stereochemical configuration was shown to be important. nih.gov For one particular compound, the (S)-enantiomer demonstrated improved activity (IC₅₀ = 0.035 μM) when compared with the racemic mixture. nih.gov This highlights that a specific stereoisomer may fit more optimally into the binding pocket of the target enzyme, leading to enhanced potency. The E/Z configuration of double bonds within the molecule can also influence the binding mode with a kinase, with one isomer potentially leading to better interactions. mdpi.com
SAR Elucidation for Specific Molecular Targets
The 7-azaindole scaffold has been extensively utilized in the design of inhibitors for various protein kinases, a class of enzymes crucial in cellular regulation. pharmablock.commdpi.com Dysregulation of kinase activity is implicated in numerous diseases, making them important therapeutic targets. mdpi.com
Kinase Hinge Region Interactions and Related SAR
A key feature of the 7-azaindole scaffold is its effectiveness as a "hinge-binding motif." jst.go.jpnih.gov The hinge region is a flexible segment of the kinase that connects the N- and C-lobes and is crucial for the enzyme's catalytic function. The majority of kinase inhibitors are developed to compete with ATP by interacting with this hinge region. nih.gov
The 7-azaindole core is adept at forming two hydrogen bonds with the backbone amides of the kinase hinge, an interaction considered essential for inhibitor activity. nih.govnih.govnih.gov Specifically, the pyridine N-atom of the scaffold acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor. chemicalbook.com For example, in PI3Kγ, this scaffold forms two hydrogen bonds with the residue Val882. nih.gov
Structural analyses have revealed that 7-azaindole-based inhibitors can adopt different binding orientations within the kinase hinge, which are often classified as "normal," "flipped," or "non-hinge" modes. jst.go.jpjst.go.jp In the "normal" mode, the carbonyl oxygen of the residue next to the gatekeeper (GK+1) acts as a hydrogen bond acceptor, and the backbone N–H of the GK+3 residue donates a hydrogen bond. jst.go.jp In the "flipped" mode, the GK+3 residue serves as both donor and acceptor. jst.go.jp These binding modes can sometimes be switched by minor structural modifications of the inhibitor. chemicalbook.com
Phosphoinositide 3-Kinase (PI3K) Inhibitor SAR
The PI3K signaling pathway is a critical regulator of cell metabolism, survival, and proliferation, and its deregulation is common in cancer. nih.gov The 7-azaindole scaffold has been successfully used to develop potent and selective inhibitors of PI3K isoforms, particularly PI3Kγ, which is highly expressed in immune cells within the tumor microenvironment. nih.govacs.org
Systematic SAR studies have led to the discovery of novel 7-azaindole derivatives with potent activity. nih.govnih.gov Starting from initial lead compounds, modifications have yielded inhibitors with subnanomolar potency. nih.gov For example, the replacement of a phenyl group at the 3-position with a pyridine group resulted in compounds B13 and B14, with B13 showing exceptional potency against PI3Kγ (IC₅₀ of 0.5 nM). nih.gov Further optimization led to compounds with cellular IC₅₀ values as low as 0.040 μM while maintaining over 300-fold selectivity against other class I PI3K isoforms. nih.gov
Table 2: Activity of Selected 7-Azaindole Derivatives against PI3Kγ Data sourced from medicinal chemistry studies. nih.govnih.gov
| Compound | Key Structural Feature | PI3Kγ IC₅₀ (nM) | Cellular Potency (THP-1 IC₅₀) |
|---|---|---|---|
| (S)-enantiomer of (±)-7 | Chiral center | 35 | - |
| B13 | Pyridine at C3-position | 0.5 | - |
| B14 | Pyridine at C3-position | - | - |
| 28 | Optimized isoindolinone | - | 40 nM |
| 52 | Trifluoromethyl on isoindolinone | - | 90 nM |
ERK5 Kinase Inhibitor SAR
Extracellular signal-regulated kinase 5 (ERK5) is another member of the mitogen-activated protein kinase (MAPK) family whose signaling plays a crucial role in cancer. researchgate.netnih.gov The 7-azaindole framework has been explored for the development of ERK5 inhibitors. researchgate.netnih.gov
In one study, a series of novel 7-azaindole derivatives were designed and evaluated for their anti-proliferative activity against human lung cancer cells. nih.gov The SAR results indicated that the presence of a double bond on an attached piperidine (B6355638) ring and the nitrogen atom at the N7 position of the 7-azaindole core were essential for their antiproliferative activity. nih.gov Several compounds from this series exhibited good activity, with IC₅₀ values comparable to the positive control, XMD8-92. nih.gov For example, compound 5j showed an IC₅₀ of 4.56 µg/mL. nih.gov
Further research led to the discovery of ERK5-IN-1, identified as a highly potent and selective ERK5 inhibitor with a biochemical IC₅₀ of 0.162 μM and excellent selectivity over other kinases. researchgate.net Another compound, ERK5-IN-5 (also known as compound 4a), demonstrated good anti-proliferative activity with an IC₅₀ value of 6.23 µg/mL against A549 cells. nih.govmedchemexpress.com
CRTh2 Receptor Antagonist SAR
The Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTh2), a G protein-coupled receptor, is a key target for treating allergic inflammatory diseases like asthma. researchgate.net High-throughput screening identified the 7-azaindole-3-acetic acid scaffold as a novel chemotype for CRTh2 receptor antagonists. drugbank.com
SAR studies have focused on optimizing this scaffold. A significant finding is that the carboxylic acid moiety is crucial for binding, and modifications in this region can dramatically alter activity. acs.org The exploration of various azaindole regioisomers led to the identification of potent and selective antagonists. nih.gov For instance, one 7-azaindole derivative was reported with a GTPγ binding IC₅₀ of 4 nM. researchgate.net Further optimization of the amide side chain, such as replacing it with a hydrogen bond accepting isoxazole (B147169) ring, was explored to enhance activity. researchgate.net Investigations into the succinimide (B58015) functional group also led to the discovery of antagonists with single-digit nanomolar potency. acs.org These potent compounds were validated in human eosinophil chemotaxis assays, confirming their functional antagonism. acs.org
| Compound Class | Key Structural Features | Reported Activity | Source |
|---|---|---|---|
| 7-Azaindole-3-acetic acid derivative | Core scaffold with acetic acid at position 3 | Identified as a novel CRTh2 antagonist chemotype | drugbank.com |
| Optimized 7-azaindole analog | Substitution on the amide side chain | GTPγ binding IC₅₀ = 4 nM | researchgate.net |
| Succinimide-containing derivative | Incorporation of a succinimide functional group | Single-digit nanomolar antagonists | acs.org |
DEAD-Box Helicase 3 (DDX3) Inhibitor SAR
DEAD-box helicase 3 (DDX3), an ATP-dependent RNA helicase, is implicated in various stages of RNA metabolism and is overexpressed in numerous cancers, making it a viable therapeutic target. nih.govbohrium.commdpi.com The 7-azaindole scaffold is central to the design of DDX3 inhibitors that target the enzyme's ATP-binding site. researchgate.net
A notable 7-azaindole derivative, {5-[1H-pyrrolo(2,3-b)pyridin-5-yl]pyridin-2-ol]}, referred to as 7-AID, was designed and synthesized to fit within the adenosine-binding pocket of DDX3. researchgate.netresearchgate.net This compound effectively inhibits DDX3 in a dose-dependent manner. researchgate.netresearcher.life The design, achieved through Suzuki coupling, demonstrated significant binding efficacy. researchgate.net In vitro studies showed that 7-AID exhibits cytotoxic effects on various cancer cell lines, including HeLa, MCF-7, and MDA-MB-231. nih.gov
| Compound | Target Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| {5-[1H-pyrrolo(2,3-b)pyridin-5-yl]pyridin-2-ol]} (7-AID) | HeLa (Cervical Carcinoma) | 16.96 µM/ml | nih.gov |
| MCF-7 (Breast Cancer) | 14.12 µM/ml | nih.gov | |
| MDA-MB-231 (Breast Cancer) | 12.69 µM/ml | nih.gov |
IκB Kinase 2 (IKK2) Inhibitor SAR
IκB Kinase 2 (IKK2, also known as IKKβ) is a crucial enzyme in the NF-κB signaling pathway, which is linked to inflammatory responses and cancer. researchgate.net Consequently, IKK2 is a significant target for anti-inflammatory and anticancer drug development. The 7-azaindole scaffold has been successfully utilized to create potent and selective IKK2 inhibitors. nih.gov
A series of 4-phenyl-7-azaindoles were developed as potent and selective IKK2 inhibitors. nih.gov SAR studies revealed that modifications around the hinge-binding region of the 7-azaindole were key to achieving high potency and good cellular activity. nih.gov Further exploration led to the discovery of pyridyl-substituted azaindole-based tricyclic inhibitors of IKK2. researchgate.net One such compound demonstrated potent in vitro activity and oral efficacy in a mouse model of inflammatory bowel disease. researchgate.net The SAR of these tricyclic inhibitors was systematically explored to optimize their pharmacological properties. researchgate.netresearchgate.net
| Compound Series | Key Structural Features | SAR Findings | Source |
|---|---|---|---|
| 4-Phenyl-7-azaindoles | Phenyl group at position 4 | Modifications around the hinge-binding region led to potent and selective inhibitors with good cellular activity. | nih.gov |
| Pyridyl-substituted tricyclic azaindoles | A tricyclic core with pyridyl substitution | Led to the identification of compound 4m with potent in vitro efficacy. | researchgate.net |
Cell Division Cycle 7 (Cdc7) Kinase Inhibitor SAR
Cell division cycle 7 (Cdc7) is a serine/threonine protein kinase essential for the initiation of DNA replication. mdpi.comresearchgate.net Its overexpression in various tumor cells makes it an attractive target for cancer therapy. nih.govnih.gov The 7-azaindole framework has been instrumental in the design of potent Cdc7 inhibitors, owing to its ability to interact with the kinase hinge region. mdpi.comnih.gov
SAR studies have explored various 7-azaindole-based scaffolds. Orally active inhibitors were developed from 5-fluoro-7-azaindole. mdpi.com A library of derivatives was synthesized by condensing a hydrazide intermediate with different primary amines, yielding potent compounds. mdpi.com Another class, 7-azaindolylideneimidazoles, also showed significant inhibitory activity, with one derivative having an IC₅₀ value of 20 nM. mdpi.com The stereochemistry of the exocyclic double bond in these compounds was found to influence the binding mode and activity. mdpi.com The azaindole motif was confirmed as the hinge-binding unit, and SAR studies on azaindole-chloropyridines highlighted the importance of interactions with key residues like Met 134 and Val 195 for potency. nih.gov
| Compound Class | Key Structural Features | Reported Activity | Source |
|---|---|---|---|
| 7-Azaindolylideneimidazoles | C-2 NH-benzyl substituent on the imidazolone (B8795221) motif | IC₅₀ = 20 nM | mdpi.com |
| Azaindole-chloropyridine analog (Compound 16) | Azaindole as hinge binder, pyridine points to conserved Lys | Kᵢ = 58 nM (against GSK3β surrogate) | nih.gov |
| Pyrrolopyridinones | 2-heteroaryl-pyrrolopyridinone scaffold | Identified as the first potent Cdc7 kinase inhibitors. | acs.org |
α-Glucosidase Inhibitor SAR
α-Glucosidase is an enzyme located in the small intestine that breaks down carbohydrates into glucose. frontiersin.org Inhibiting this enzyme can control postprandial hyperglycemia, making it a key target for managing type 2 diabetes. frontiersin.org Research has identified 7-azaindole derivatives as a new class of potent α-glucosidase inhibitors. researchgate.net
A series of 7-azaindole-based carbohydrazides and their cyclized 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated. researchgate.net These compounds exhibited significant α-glucosidase inhibitory potential, with IC₅₀ values ranging from 0.46 to 24.92 mM. researchgate.net The SAR studies indicated that the nature and position of substituents on the acetophenone (B1666503) ring, whether electron-donating or withdrawing, significantly affect the inhibitory activity. researchgate.net Notably, cyclization of the carbohydrazides to form 1,3,4-oxadiazoles was a successful strategy, with one such derivative bearing an aza-indole core showing potent inhibition with an IC₅₀ value of 0.4 mM, which was superior to the standard drug acarbose. researchgate.net
| Compound Class | Key Structural Features | Activity Range (IC₅₀) | Source |
|---|---|---|---|
| Hydrazide-linked 7-azaindoles | Carbohydrazide (B1668358) linkage | 0.46 – 24.92 mM | researchgate.net |
| 1,3,4-Oxadiazole derivatives | Cyclized form of carbohydrazides | ||
| Specific 1,3,4-oxadiazole derivative | Bears an aza-indole core | 0.4 mM | researchgate.net |
Computational Approaches in SAR Analysis
Computational methods are integral to the SAR analysis of 7-azaindole derivatives, providing insights that guide rational drug design. Molecular docking, in particular, has been widely used to predict and analyze the binding modes of these inhibitors with their target proteins.
For DDX3 inhibitors , molecular docking studies revealed that the 7-AID compound fits within the adenosine-binding pocket and interacts with key residues Tyr200 and Arg202 through π-interactions and hydrogen bonds, explaining its inhibitory mechanism. nih.govresearchgate.netresearchgate.net
For Cdc7 kinase inhibitors , modeling studies, in conjunction with X-ray crystallography of a surrogate protein, unambiguously confirmed the 7-azaindole moiety as the hinge-binding unit. nih.gov These models helped to understand how substitutions on the inhibitor scaffold affect hydrophobic interactions and hydrogen bonding within the ATP-binding site. nih.gov
For α-glucosidase inhibitors , molecular docking was employed to study the plausible binding modes and interactions of the synthesized carbohydrazide and 1,3,4-oxadiazole derivatives with the enzyme's active site, confirming the experimental findings. researchgate.net
For Erk5 kinase inhibitors , molecular docking helped elucidate the possible action site of novel 7-azaindole derivatives, correlating with their observed anti-proliferative activity. nih.gov
These computational approaches not only rationalize the observed SAR but also facilitate the virtual screening of new compounds and the structure-based design of more potent and selective inhibitors. nih.gov
Mechanistic Insights into the Biological Activities of 7 Azaindol 3 Yl Acetamide
Molecular Target Identification and Biochemical Characterization
Detailed biochemical characterization of 7-Azaindol-3-yl acetamide (B32628) is not presently available in the public domain. Research into its specific molecular targets, including enzymes and receptors, has not been extensively reported.
Specific Enzyme Inhibition Mechanisms (e.g., Kinases, Helicases, Glycosidases)
While numerous derivatives of the 7-azaindole (B17877) core structure have been investigated as potent inhibitors of various kinases, there is no specific data detailing the enzyme inhibitory activity of 7-Azaindol-3-yl acetamide itself. The 7-azaindole moiety is known to act as a hinge-binding motif in many kinase inhibitors, but the influence of the 3-yl acetamide substitution on this activity has not been characterized. Information regarding its potential inhibitory effects on other enzyme classes such as helicases or glycosidases is also absent from the current scientific literature.
Receptor Antagonism and Agonism at the Molecular Level (e.g., P2X7R)
There are no available studies that investigate the interaction of this compound with specific receptors. Consequently, its potential as a receptor antagonist or agonist, including for receptors such as the P2X7 receptor, remains undetermined.
Protein-Ligand Interaction Dynamics and Thermodynamics
Without identified molecular targets, there is no information on the protein-ligand interaction dynamics or the thermodynamics of binding for this compound. Studies involving techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or isothermal titration calorimetry (ITC) to elucidate these interactions have not been published.
Cellular Pathway Modulation and Phenotypic Responses
Investigations into the effects of this compound on cellular pathways and the resulting phenotypic responses in in vitro models are not documented in the scientific literature.
Regulation of Cell Proliferation and Viability in In Vitro Models
A patent for a broad class of neuroprotective and anti-proliferative compounds mentions this compound as a chemical intermediate. However, this document does not provide any specific data from cell proliferation or viability assays for this particular compound. Therefore, its effects on the growth and survival of cells in culture have not been formally reported.
Mechanisms of Cell Cycle Arrest Induction
Consistent with the lack of data on its effects on cell proliferation, there is no information available regarding the ability of this compound to induce cell cycle arrest or the underlying molecular mechanisms that would be involved.
Apoptosis and Programmed Cell Death Pathways Activation
In a different study, synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives were shown to induce apoptosis in various cancer cell lines. nih.gov Specifically, compound 5c was observed to increase cytotoxicity and caspase-3 activity, alongside the up-regulation of Bax and Fas-L mRNA levels, while down-regulating Bcl-2. nih.gov This points to the activation of both intrinsic and extrinsic apoptotic pathways by certain acetamide-containing molecules. nih.gov Although these compounds are not direct analogues, their ability to induce apoptosis underscores the potential for molecules with similar functional groups to interfere with cancer cell survival mechanisms.
| Compound Class | Key Findings | Apoptotic Pathway | Reference |
| 7-Azaindazolyl-indolyl-maleimides | Compound 8b showed antiproliferative activity in KB cells. | Mitochondria-mediated (intrinsic) | researchgate.net |
| 1,3-Thiazole incorporated phthalimides | Compound 5c induced cytotoxicity and increased caspase-3 activity. | Intrinsic and Extrinsic | nih.gov |
Influence on Cellular Migration and Invasion Processes
Currently, there is a lack of specific data detailing the influence of this compound on cellular migration and invasion. This represents a significant gap in the understanding of this particular compound's potential as a therapeutic agent. Future research should be directed towards investigating these effects to build a more comprehensive biological profile.
Immunomodulatory Effects and Microenvironment Interactions
Specific research on the immunomodulatory effects and interactions with the cellular microenvironment of this compound is not currently available. This area remains to be explored to determine if this compound has any potential to modulate immune responses or affect the complex milieu of the tissue microenvironment.
Diverse Biological Activity Spectrum and Underlying Mechanisms
While direct evidence for the biological activity of this compound is limited, the broader family of 7-azaindole derivatives has been the subject of various studies, revealing a range of biological effects.
The 7-azaindole scaffold has been identified as a promising core for the development of antiviral agents. A library of 585 compounds based on this core was screened for anti-HIV-1 activity, leading to the identification of ten compounds with submicromolar potency and a therapeutic index greater than 100. nih.gov Of these, three were characterized as non-nucleoside reverse transcriptase (RT) inhibitors. nih.gov Notably, some of these 7-azaindole derivatives exhibited antiviral activity through mechanisms other than direct RT inhibition, suggesting alternative viral targets. nih.gov
More recently, in the context of the COVID-19 pandemic, novel 7-azaindole derivatives were designed and synthesized to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov One derivative, ASM-7, demonstrated excellent antiviral activity with low cytotoxicity in both pseudovirus and native virus assays. nih.gov Molecular modeling suggested that ASM-7 binds to the S1-RBD-hACE2 interface, altering the structural dynamics and reducing the binding affinity, thereby impeding viral entry into host cells. nih.gov
| Virus | Derivative Class | Mechanism of Action | Key Compound(s) | Reference |
| HIV-1 | 7-Azaindoles | Non-nucleoside reverse transcriptase inhibition and other mechanisms | Compound 8 | nih.gov |
| SARS-CoV-2 | 7-Azaindoles | Inhibition of Spike-hACE2 interaction | ASM-7 | nih.gov |
Derivatives of 7-azaindole have also been investigated for their antimicrobial properties. A study on fluorescent 7-azaindole N-linked 1,2,3-triazoles revealed that several compounds exhibited significant efficacy against Aspergillus niger, with some showing higher potency than the standard drug fluconazole. rsc.org One compound, 4f, was also active against the bacteria Pseudomonas aeruginosa and Escherichia coli. rsc.org The proposed mechanism for the most promising compounds involves binding to the 14α-demethylase lanosterol (B1674476) enzyme, a key enzyme in fungal cell membrane biosynthesis. rsc.org
Another report highlights that 7-azaindole analogues have shown considerable activity against a range of both gram-positive and gram-negative bacteria. researchgate.net The antibacterial action of these derivatives is suggested to be bacteriostatic in nature, potentially interfering with folic acid synthesis due to their structural characteristics. pjsir.org
| Microorganism | Derivative Class | Proposed Mode of Action | Notable Compound(s) | Reference |
| Aspergillus niger | 7-Azaindole N-linked 1,2,3-triazoles | Inhibition of 14α-demethylase lanosterol enzyme | 4e, 4f, 4g | rsc.org |
| Gram-positive & Gram-negative bacteria | 7-Azaindole derivatives | Potential interference with folic acid synthesis | General derivatives | researchgate.netpjsir.org |
While direct antioxidant studies on this compound are lacking, research on related indole-3-acetamide (B105759) derivatives has demonstrated their potential to act as antioxidants. A series of N-substituted indole-3-acetamide derivatives were synthesized and evaluated for their ability to inhibit α-amylase and act as antioxidants. semanticscholar.org Several of these compounds, particularly those with halogen substitutions, displayed significant antioxidant activity in both DPPH and ABTS assays. semanticscholar.org The excessive production of free radicals in conditions like hyperglycemia contributes to cellular damage, and compounds that can effectively scavenge these radicals are of therapeutic interest. semanticscholar.org
Another study focused on N-substituted indole-2-carboxamide and indole-3-acetamide derivatives and found that several compounds were very efficient antioxidants, with activity comparable to alpha-tocopherol (B171835) in assays measuring the inhibition of rat liver lipid peroxidation and superoxide (B77818) anion formation. nih.gov This suggests that the indole (B1671886) core, combined with an acetamide side chain, can be a key structural feature for antioxidant activity.
| Derivative Class | Assay(s) Used | Key Findings | Reference |
| N-substituted Indole-3-acetamides | DPPH, ABTS, α-amylase inhibition | Halogen-substituted compounds showed better antioxidant potential. | semanticscholar.org |
| N-substituted Indole-3-acetamides | Rat liver lipid peroxidation, Superoxide anion formation | Several derivatives were as efficient as alpha-tocopherol. | nih.gov |
Preclinical Methodologies for Efficacy and Mechanism Assessment
While no specific data exists for this compound, the general approach to assessing a novel compound for antihypertensive properties involves a tiered system of in vitro, biochemical, and ex vivo analyses.
In Vitro Cell-Based Assays
High-throughput screening (HTS) is a common starting point in drug discovery. These automated assays can rapidly test large libraries of compounds for their ability to interact with specific cellular targets known to be involved in blood pressure regulation. For a potential antihypertensive agent, HTS might be used to identify compounds that, for example, block receptors for vasoconstricting hormones or activate pathways leading to vasodilation.
Functional assays in relevant cell lines, such as vascular smooth muscle cells or endothelial cells, would follow. These assays could assess the effect of a compound on cellular processes like calcium influx, which is critical for muscle contraction, or the production of nitric oxide, a key vasodilator.
Biochemical Assays for Target Engagement and Inhibition
Once a potential target is identified, biochemical assays are employed to quantify the direct interaction between the compound and its target protein. For instance, if a compound is hypothesized to be an angiotensin-converting enzyme (ACE) inhibitor, an in vitro assay would be used to measure the compound's ability to inhibit the enzymatic activity of ACE. nih.govnih.gov These assays are crucial for determining the potency and selectivity of the compound.
Below is an example of a data table that might be generated from such biochemical assays for a hypothetical antihypertensive compound.
| Assay Type | Target | Metric | Hypothetical Result for Compound X |
| Enzymatic Inhibition | Angiotensin-Converting Enzyme (ACE) | IC50 | 50 nM |
| Receptor Binding | Angiotensin II Type 1 Receptor | Ki | 100 nM |
| Kinase Activity | Rho-kinase | IC50 | 200 nM |
This table is illustrative and does not represent data for this compound.
Ex Vivo Analysis of Tissue and Cellular Responses
To bridge the gap between cellular assays and in vivo studies, ex vivo methods are utilized. These experiments use isolated tissues or organs to study the physiological effects of a compound in a more complex biological environment. For antihypertensive research, a common ex vivo model is the isolated aortic ring assay. nih.gov In this setup, a segment of an artery is mounted in an organ bath, and the effect of the compound on its contraction or relaxation can be directly measured.
The following table illustrates the type of data that could be obtained from an ex vivo aortic ring study for a potential vasodilator.
| Tissue Preparation | Agonist (to induce contraction) | Test Compound Concentration | Observed Response (% Relaxation) |
| Rat Aortic Ring | Phenylephrine (1 µM) | 10 nM | 15% |
| Rat Aortic Ring | Phenylephrine (1 µM) | 100 nM | 45% |
| Rat Aortic Ring | Phenylephrine (1 µM) | 1 µM | 85% |
This table is illustrative and does not represent data for this compound.
Computational and Structural Biology Studies of 7 Azaindol 3 Yl Acetamide
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in predicting and analyzing the binding of small molecules to macromolecular targets. For derivatives of 7-azaindole (B17877), these techniques have been pivotal in identifying potential therapeutic targets and optimizing lead compounds.
Molecular docking studies have been successfully employed to predict the binding conformations of 7-azaindole derivatives within the active sites of various proteins. For instance, in the context of cancer therapy, derivatives of 7-azaindole have been docked into the binding sites of enzymes like Poly (ADP-ribose) polymerase (PARP) and the DEAD-box helicase DDX3. researchgate.netnih.gov These studies reveal that the 7-azaindole core can effectively occupy hydrophobic pockets and form crucial interactions that are key to inhibitory activity.
In the pursuit of antiviral agents, particularly against SARS-CoV-2, molecular docking has shown that 7-azaindole derivatives can lodge at the interface of the viral spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor. mdpi.com The predicted conformations highlight how the 7-azaindole scaffold can be oriented to disrupt this critical protein-protein interaction necessary for viral entry. For example, a "hinge" carbonyl group introduced at the 3-position of the 7-azaindole scaffold allows an attached aromatic group to bind strongly within a sub-pocket of the S1-RBD. mdpi.com
These docking studies are often followed by molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time. MD simulations provide a dynamic view of the ligand-receptor complex, confirming the stability of key interactions and revealing conformational changes in both the ligand and the protein.
A crucial outcome of molecular docking and MD simulations is the detailed characterization of the interactions between the ligand and the protein's binding pocket. For 7-azaindole derivatives, a recurring theme is the formation of hydrogen bonds and π-stacking interactions.
In studies targeting the SARS-CoV-2 S1-RBD and hACE2 interface, the 7-azaindole scaffold has been shown to form stable hydrogen bonds with residues such as ASP30 of hACE2. mdpi.com Furthermore, π-cation interactions are frequently observed with residues like LYS417 of the S1-RBD. mdpi.com The acetamide (B32628) moiety and other substitutions on the 7-azaindole core can also engage in specific interactions. For instance, a carbonyl group can form hydrogen bonds with residues like LYS353 in hACE2, while aromatic substituents can engage in π-π stacking with tyrosine residues such as TYR449 and TYR505 in the S1-RBD. mdpi.com
Similarly, in the context of DDX3 inhibition, a 7-azaindole derivative was found to interact with key residues Tyr200 and Arg202 within the adenosine-binding pocket through π-interactions and hydrogen bonds. nih.gov The following table summarizes key interacting residues identified in molecular docking and dynamics studies of various 7-azaindole derivatives with their respective protein targets.
| Target Protein | Key Interacting Residues | Type of Interaction |
| SARS-CoV-2 S1-RBD | LYS417, TYR453, GLU406, ARG403, TYR449, TYR505 | π-cation, π-π stacking, Hydrogen bond, Water bridge |
| hACE2 | ASP30, ASN33, LYS26, LYS353 | Hydrogen bond, π-cation |
| DDX3 | Tyr200, Arg202 | π-interactions, Hydrogen bond |
This table is generated based on data from molecular docking and dynamics simulations of various 7-azaindole derivatives.
The 7-azaindole scaffold has proven to be a valuable template in virtual screening campaigns for the discovery of novel bioactive compounds. researchgate.net By using the 7-azaindole core as a query, large chemical databases can be computationally screened to identify new molecules with the potential to bind to a specific target.
This approach has been utilized to identify novel inhibitors of HIV-1 reverse transcriptase. acs.org A library of compounds built around the 7-azaindole core was evaluated, leading to the identification of several hits with submicromolar potency. acs.org Virtual screening, followed by experimental validation, is a time- and cost-effective strategy for hit identification and lead optimization. The insights gained from the binding modes of known 7-azaindole derivatives can be used to refine search criteria and improve the efficiency of these screening efforts.
Density Functional Theory (DFT) Calculations
DFT calculations on 7-azaindole derivatives typically involve the optimization of the molecular geometry and the calculation of various electronic properties. rsc.org For 7-Azaindol-3-yl acetamide, the electronic structure would be characterized by the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.
The 7-azaindole ring system is an aromatic, electron-rich moiety. The nitrogen atom at position 7 introduces a modification to the electronic properties compared to indole (B1671886). The acetamide substituent at the 3-position would further influence the electron distribution. DFT calculations on related systems have been used to determine key quantum chemical descriptors, as summarized in the table below.
| Quantum Chemical Property | Description | Expected Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | The electron-rich 7-azaindole ring is expected to contribute significantly to the HOMO. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | The distribution of the LUMO will indicate potential sites for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; related to chemical reactivity and stability. | A smaller gap generally implies higher reactivity. |
| Chemical Potential (μ) | The negative of electronegativity; describes the tendency of electrons to escape from the system. | Influences the molecule's reactivity in charge-transfer processes. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A higher value indicates greater stability. |
| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. | Useful for predicting reactivity in polar reactions. |
This table outlines key quantum chemical properties that can be determined using DFT and their general significance, with expected relevance to this compound based on studies of related compounds.
Studies on other acetamide derivatives have shown that DFT can be used to analyze their local reactivity in terms of Fukui functions, which identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attack. nih.gov
DFT calculations are also a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that can be compared with experimental data to aid in the assignment of spectral bands. mdpi.com For this compound, DFT could predict the characteristic vibrational modes of the 7-azaindole ring and the acetamide group, such as N-H and C=O stretching frequencies.
Furthermore, DFT can be used to investigate the conformational stability of this compound. The rotation around the bond connecting the acetamide group to the 7-azaindole ring would lead to different conformers. DFT calculations can determine the relative energies of these conformers, identifying the most stable geometries. researchgate.net The stability of different conformers can be influenced by intramolecular hydrogen bonding and steric effects. For instance, studies on chloro-substituted 7-azaindole-3-carbaldehydes have analyzed the stability of different dimer conformations, which are relevant for understanding intermolecular interactions in the solid state. mdpi.com
X-ray Crystallography and Cryo-Electron Microscopy Analysis
The precise three-dimensional arrangement of a compound and its interactions with biological targets are fundamental to understanding its mechanism of action. While specific X-ray crystallography or cryo-electron microscopy (cryo-EM) studies focused exclusively on this compound are not extensively documented in publicly available literature, the broader class of 7-azaindole derivatives has been a subject of intense structural investigation, particularly in the context of kinase inhibition. rsc.orgresearchgate.netijper.org
Atomic-Level Visualization of Compound-Target Complexes
Analysis of the Protein Data Bank (PDB) reveals numerous crystal structures of 7-azaindole derivatives in complex with various protein kinases. These structures consistently show the 7-azaindole core acting as a hinge-binding motif, forming critical hydrogen bonds with the protein's backbone. researchgate.netijper.org This interaction is a cornerstone of the inhibitory activity of many kinase inhibitors. Molecular docking studies of various 7-azaindole analogs have further corroborated these binding modes, predicting favorable interactions within the ATP-binding pocket of target proteins. nih.gov For instance, docking studies of a novel 7-azaindole derivative against the DEAD-box helicase DDX3 showed interactions with key residues in the binding pocket. Similarly, a series of 7-azaindole analogs were evaluated as potential PARP-1 inhibitors through molecular docking, highlighting the importance of the 7-azaindole moiety for binding. ijper.org
Structural Basis for Potency and Selectivity
The potency and selectivity of 7-azaindole derivatives are intricately linked to the nature and positioning of substituents on the core scaffold. nih.gov A review of the structure-activity relationships of 7-azaindole analogs as anticancer agents indicates that substitutions at various positions of the 7-azaindole ring, including the introduction of an acetamide group at the 3-position, can significantly influence their biological activity. nih.gov The acetamide moiety, with its hydrogen bond donor and acceptor capabilities, can engage in additional interactions with the target protein, thereby enhancing potency and contributing to selectivity. The planarity of the 7-azaindole ring system, combined with the conformational flexibility of the acetamide side chain, allows for optimal positioning within the binding site.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters
In silico ADME/Tox profiling of novel 1-aryl-5-(3-azidopropyl)indol-4-ones, which share a similar bicyclic core, indicated adequate values for absorption, distribution, and excretion, suggesting good bioavailability. nih.gov Similarly, computational studies on other heterocyclic compounds, including pyridine (B92270) carboxamide derivatives, have shown that these molecules can possess favorable ADME profiles, such as oral bioavailability and high gastrointestinal absorption. nih.gov
Based on the general properties of the 7-azaindole scaffold and related structures, a predictive ADME profile for this compound can be hypothesized. The presence of the nitrogen atom in the pyridine ring of the 7-azaindole core is known to influence physicochemical properties such as solubility and lipophilicity, which are key determinants of ADME characteristics. nih.gov
A summary of likely ADME parameters for this compound, extrapolated from studies on analogous compounds, is presented in the table below.
| ADME Parameter | Predicted Value/Characteristic | Rationale |
| Absorption | ||
| - Gastrointestinal (GI) Absorption | High | Based on predictions for similar heterocyclic compounds. nih.gov |
| - Oral Bioavailability | Likely Favorable | General trend for many 7-azaindole derivatives in drug discovery. nih.gov |
| Distribution | ||
| - Blood-Brain Barrier (BBB) Permeation | Variable | Dependent on specific substitutions; can be modeled computationally. |
| - Plasma Protein Binding | Moderate to High | Common for drug-like molecules with aromatic rings. |
| Metabolism | ||
| - Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific isoforms | A common consideration for nitrogen-containing heterocycles. |
| Excretion | ||
| - Primary Route | Likely renal and/or hepatic | Common excretion pathways for small molecule drugs. |
It is important to note that these are predicted properties and would require experimental validation for confirmation.
Emerging Research Frontiers and Future Academic Perspectives
Rational Design of Multi-Targeted 7-Azaindole-Based Therapeutics
The 7-azaindole (B17877) framework is a highly valued scaffold in the rational design of multi-targeted therapeutics, particularly kinase inhibitors. nih.gov Its structural features, specifically the pyridine (B92270) nitrogen atom and the pyrrole (B145914) NH group, enable it to form two crucial hydrogen bonds with the hinge region of a kinase's ATP-binding site. chemicalbook.com This bidentate hydrogen bonding anchors the molecule, providing a stable foundation for further modifications to achieve desired potency and selectivity. chemicalbook.com
Researchers leverage this scaffold to develop Multi-Targeted Kinase Inhibitors (MTKIs) that can simultaneously modulate multiple signaling pathways implicated in complex diseases like cancer. nih.gov A common strategy involves starting with a 7-azaindole core known to inhibit specific kinases, such as ABL and SRC, and rationally designing modifications to broaden its activity against other key kinases involved in tumorigenesis and angiogenesis. nih.gov This approach has led to the discovery of potent inhibitors that target not only ABL/SRC but also other oncogenic kinases like those in the MAPK pathway. nih.gov
The design process is often structure-based, utilizing X-ray crystallography data to understand how 7-azaindole derivatives bind to different kinases. nih.gov Interestingly, the 7-azaindole moiety can adopt different binding modes within the kinase hinge region, described as "normal," "flipped," or "non-hinge," which can be modulated by subtle chemical modifications. chemicalbook.comdepositolegale.it This versatility allows medicinal chemists to fine-tune the inhibitor's profile, aiming for a "focused MTKI" that hits a specific set of disease-relevant kinases, thereby enhancing therapeutic efficacy while potentially minimizing off-target effects. nih.gov
Table 1: Examples of Kinases Targeted by 7-Azaindole Derivatives
| Kinase Family/Target | Specific Kinases | Therapeutic Area |
|---|---|---|
| Tyrosine Kinases | ABL, SRC, VEGFR-2, FGFR-1 | Oncology |
| Serine/Threonine Kinases | Aurora B, CDK2, CDK9, Haspin, GSK-3β, DYRK1A, MLK3, LRRK2 | Oncology, Neurodegeneration |
| MAP Kinase Pathway | B-RAF | Oncology |
| Other Kinases | ATR, JNK, PIM2 | Oncology, Inflammation |
This table is generated based on data from multiple sources. nih.govnih.govepo.orgnih.govnih.govaacrjournals.org
Integration of Advanced Omics Technologies for Comprehensive Biological Profiling
To fully understand the biological impact of 7-azaindole derivatives, researchers are moving beyond single-target assays and integrating advanced omics technologies for a systems-level view. These technologies, including proteomics and metabolomics, provide a comprehensive profile of how these compounds affect cellular networks. frontiersin.org
Chemoproteomics has become a central tool for target deconvolution and selectivity profiling. nih.gov This approach uses chemical probes, often based on the drug scaffold itself, to identify the direct protein targets of a compound within the entire proteome of a cell or tissue. nih.govresearchgate.net By quantifying which proteins interact with the probe, researchers can confirm intended targets, uncover unexpected off-target interactions that might lead to side effects, and discover novel mechanisms of action. nih.gov This is particularly valuable for multi-targeted inhibitors, where understanding the full spectrum of protein interactions is crucial. rti.org
Metabolomics , the large-scale study of small molecules (metabolites), offers another layer of biological insight. A key application is in profiling the phase I and phase II metabolism of new drug candidates. For instance, studies on 7-azaindole-derived compounds have utilized pooled human liver microsome (pHLM) assays coupled with high-resolution mass spectrometry to identify all potential metabolites. researchgate.netnih.gov In one such study of the synthetic cannabinoid 5F-AB-P7AICA, researchers identified ten phase I metabolites formed through processes like hydroxylation and amide hydrolysis. nih.gov This type of analysis is critical for understanding a compound's pharmacokinetic profile and identifying stable metabolites that can be used as biomarkers for consumption. researchgate.netnih.gov The finding that the parent 7-azaindole compound showed lower metabolic reactivity suggests that the scaffold may offer advantages in terms of metabolic stability. researchgate.netnih.gov
The integration of these omics platforms provides a powerful, data-driven approach to characterize the complete biological activity of 7-azaindole derivatives, guiding their optimization and translation from the laboratory to the clinic. frontiersin.org
Exploration of 7-Azaindol-3-yl Acetamide (B32628) and Its Derivatives in Novel Preclinical Disease Models
Derivatives of 7-azaindole are being evaluated in a wide array of preclinical disease models, demonstrating the scaffold's broad therapeutic potential beyond its well-established role in oncology. nih.govnih.gov These studies are crucial for establishing in vivo efficacy and understanding the physiological effects of these compounds in the context of a whole organism.
In the field of neurodegenerative diseases , 7-azaindole derivatives are being explored for conditions like Alzheimer's disease and HIV-1 Associated Neurocognitive Disorders (HAND). nih.govnih.gov For Alzheimer's, novel derivatives have been designed to inhibit the pathological aggregation of β-amyloid-42 peptides. nih.gov In a preclinical model for HAND, the 7-azaindole molecule URMC-099 demonstrated neuroprotective and anti-inflammatory properties by inhibiting the kinases MLK3 and LRRK2. nih.gov
The utility of these compounds in inflammatory and autoimmune diseases has also been established. Derivatives acting as Orai calcium channel inhibitors have shown efficacy in an ovalbumin-induced rat model of allergic inflammation and an allergen-induced model of asthma, where they inhibited the infiltration of eosinophils. nih.govnih.gov Furthermore, inhibitors of CC-chemokine receptor-2 (CCR2) based on the 7-azaindole framework are being investigated for multiple sclerosis and rheumatoid arthritis. nih.gov
In oncology , beyond general cytotoxicity studies, specific derivatives are tested in highly relevant preclinical models. For example, 3,5-disubstituted-7-azaindoles have shown anti-tumor activity in a triple-negative breast cancer mouse model. nih.gov Other derivatives have demonstrated efficacy in xenograft models of colorectal cancer (HCT116) and ataxia telangiectasia mutation (ATM)-deficient cancers. nih.govdepositolegale.it
Table 2: Preclinical Disease Models for 7-Azaindole Derivatives
| Disease Area | Preclinical Model | Target/Mechanism |
|---|---|---|
| Neurodegeneration | Alzheimer's Disease Model | Inhibition of β-amyloid-42 aggregation |
| Neurodegeneration | HIV-1 Associated Neurocognitive Disorders (HAND) Model | MLK3 and LRRK2 Inhibition |
| Cancer | Triple-Negative Breast Cancer Mouse Model | CDK2 and CDK9 Inhibition |
| Cancer | Colorectal HCT116 Xenografts | HDAC6 Inhibition |
| Cancer | ATM-Deficient Xenografts | ATR Kinase Inhibition |
| Cancer | MX1 Human Breast Cancer Nude Mouse Model | PARP-1 Inhibition |
| Inflammation | Allergen-Induced Asthma Model | Orai Channel Inhibition |
| Inflammation | Ovalbumin-Induced Allergic Inflammation Rat Model | Orai Channel Inhibition |
This table is generated based on data from multiple sources. nih.govdepositolegale.itnih.govnih.gov
Non-Pharmacological Applications of 7-Azaindole Derivatives (e.g., Luminescence, Materials Science)
The unique photophysical properties of the 7-azaindole chromophore have led to significant interest in its non-pharmacological applications, particularly in luminescence and materials science. 7-azaindole is the core structure of 7-azatryptophan (B1233867), which serves as a powerful alternative to tryptophan as an optical probe for studying protein structure and dynamics. acs.org
The fluorescence of 7-azaindole is highly sensitive to its local environment, including solvent polarity and hydrogen bonding interactions. acs.org Its absorption and emission spectra are red-shifted compared to tryptophan, which helps in distinguishing its signal in complex biological systems. acs.org This sensitivity is exploited by biochemists who incorporate 7-azatryptophan into peptides and proteins to probe specific sites and understand molecular interactions and conformational changes. acs.org
In the realm of materials science , 7-azaindole derivatives are being developed as advanced functional materials. They have been identified as excellent blue emitters for use in Organic Light-Emitting Diodes (OLEDs). Their rich coordination chemistry allows for the formation of metal complexes that exhibit phosphorescence, a desirable property for efficient light emission in next-generation displays and lighting. depositolegale.it Furthermore, the rational design of molecules incorporating the 7-azaindole scaffold has led to the creation of robust, microporous hydrogen-bonded organic frameworks (HOFs). These crystalline materials have shown potential for applications in gas sorption and storage.
Academic Patent Landscape Analysis of 7-Azaindole-Related Inventions
The academic and industrial patent landscape for 7-azaindole-related inventions highlights the scaffold's immense therapeutic and commercial potential. A significant portion of the intellectual property focuses on the development of novel kinase inhibitors for a variety of diseases, with a strong emphasis on oncology. nih.govepo.org
Patents frequently describe new classes of 7-azaindole derivatives targeting specific kinases or kinase families that play critical roles in cell signaling pathways related to cell proliferation, survival, and angiogenesis. For instance, numerous patents cover inhibitors of receptor tyrosine kinases like VEGFR and FGFR, as well as intracellular kinases such as Aurora kinases, CDKs, and JNK. epo.orgaacrjournals.orggoogle.com These inventions often claim not only the chemical structures but also their use in treating proliferative disorders, including a wide range of solid tumors and hematological malignancies. epo.org
Beyond cancer, the patent literature reveals a growing interest in applying 7-azaindole derivatives to other therapeutic areas. There are significant filings related to inhibitors of JNK for the treatment of neurodegenerative disorders (such as Alzheimer's and Parkinson's disease) and inflammatory conditions like rheumatoid arthritis. google.com Other patented applications include agents targeting dopamine (B1211576) and serotonin (B10506) receptors for neurological conditions and p38 kinase inhibitors for inflammation. google.com
Furthermore, a substantial number of patents are directed at novel and efficient synthetic methods for preparing functionalized 7-azaindole cores. google.comresearchgate.net These process-of-manufacture patents are critical as they enable the large-scale production of key intermediates required for drug development programs, underscoring the foundational importance of this heterocyclic system to modern medicinal chemistry. google.com
Q & A
Basic Research Questions
Q. What are the established synthesis methodologies for 7-Azaindol-3-yl acetamide, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between 7-azaindole derivatives and acetylating agents. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst selection (e.g., palladium-based catalysts for cross-coupling). A factorial design approach (e.g., 2³ design) can systematically evaluate interactions between variables like reaction time, temperature, and molar ratios . For example:
| Variable | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 120°C |
| Catalyst Load | 0.5 mol% | 2.0 mol% |
| Solvent | THF | DMF |
Q. How can researchers characterize this compound’s structural and physicochemical properties?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm regiochemistry and acetamide substitution.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- HPLC with UV detection (λ = 254 nm) to determine purity (>95%).
Cross-reference spectral data with NIST databases to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Waste Disposal : Neutralize acidic/byproduct residues before disposal per OSHA guidelines.
Safety Data Sheets (SDS) for analogous indole derivatives recommend emergency rinsing protocols for skin/eye exposure .
Q. What are the emerging applications of this compound in medicinal chemistry?
- Methodological Answer : The compound’s azaindole core is a kinase inhibitor scaffold. Researchers screen its bioactivity via:
- In vitro assays : IC₅₀ determination against target kinases (e.g., JAK2, EGFR).
- Molecular docking : Preliminary binding affinity studies using AutoDock Vina.
- ADMET profiling : Solubility (logP), cytochrome P450 inhibition, and plasma stability tests.
Recent studies highlight its potential in oncology and inflammation pathways .
Advanced Research Questions
Q. How can computational modeling enhance the design of this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular Dynamics (MD) : Simulate protein-ligand interactions (e.g., with COMSOL Multiphysics) to refine binding poses.
- AI-Driven QSAR Models : Train models on existing bioactivity data to predict novel derivatives’ efficacy.
Virtual screening reduces experimental iterations by 30–50% .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer :
Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, incubation times).
Dose-Response Validation : Replicate experiments with standardized protocols (e.g., CLIA-certified labs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
